Synthesis and Characterization of 4-Methoxy-10H-phenothiazine: A Technical Guide
Synthesis and Characterization of 4-Methoxy-10H-phenothiazine: A Technical Guide
Executive Summary
4-Methoxy-10H-phenothiazine (CAS: 61174-11-6) is a structurally optimized, redox-active heterocycle characterized by the integration of an electron-donating methoxy group at the 4-position of the phenothiazine core. In the pharmaceutical industry, it is critically recognized as Prochlorperazine Impurity 11 , serving as an essential reference standard for Analytical Method Validation (AMV), Quality Control (QC), and Abbreviated New Drug Applications (ANDA)[1]. Beyond regulatory compliance[2], the precise synthesis of this specific regioisomer is of high interest in materials science for the development of organic light-emitting diodes (OLEDs) and advanced hole-transporting materials.
This whitepaper details the mechanistic logic, step-by-step synthetic protocols, and spectroscopic characterization required to isolate and validate 4-methoxy-10H-phenothiazine with high regiocontrol.
Strategic Synthetic Pathways & Mechanistic Logic
The synthesis of specifically substituted phenothiazines requires careful strategic planning. Direct methoxylation of the parent 10H-phenothiazine is unviable due to poor regioselectivity and the high susceptibility of the electron-rich core to unwanted oxidation[3].
Historically, the classical approach involved the thionation of 3-methoxydiphenylamine using elemental sulfur and an iodine catalyst at elevated temperatures (165 °C)[4]. However, this method is fundamentally flawed for targeted synthesis: the methoxy group on the diphenylamine precursor activates both the ortho and para positions. Consequently, the sulfur cyclization yields a difficult-to-separate mixture of 2-methoxyphenothiazine and 4-methoxyphenothiazine, severely limiting the isolated yield of the target compound[4].
To achieve absolute regiocontrol, modern synthetic routes construct the tricyclic system from pre-functionalized precursors[3]. The most robust method is a two-phase approach: a selective thioetherification followed by an intramolecular Buchwald-Hartwig amination .
Fig 1. Comparison of classical thionation vs. modern cross-coupling for 4-methoxyphenothiazine.
Step-by-Step Experimental Protocol: Regioselective Synthesis
The following protocol utilizes a self-validating mechanistic design to ensure the exclusive formation of the 4-methoxy isomer.
Phase I: Selective Thioetherification
Objective: Synthesize the acyclic precursor, 2-((2-bromo-3-methoxyphenyl)thio)aniline. Causality & Logic: We react 2-aminobenzenethiol with 2-bromo-1-iodo-3-methoxybenzene. The carbon-iodine (C-I) bond is significantly weaker and more reactive toward oxidative addition than the carbon-bromine (C-Br) bond. By using a mild copper catalyst, the thiolate exclusively attacks the iodine-bearing carbon, leaving the C-Br bond perfectly intact for the subsequent cyclization step.
Protocol:
-
Preparation: Charge a flame-dried Schlenk flask with 2-bromo-1-iodo-3-methoxybenzene (10.0 mmol, 1.0 equiv), anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv), and CuI (0.5 mmol, 0.05 equiv).
-
Atmosphere Control: Evacuate and backfill the flask with argon (3 cycles). Crucial step: Oxygen must be strictly excluded to prevent the oxidative dimerization of 2-aminobenzenethiol into a disulfide.
-
Reaction: Add 30 mL of anhydrous DMF, followed by the dropwise addition of 2-aminobenzenethiol (11.0 mmol, 1.1 equiv) via syringe.
-
Heating: Stir the mixture at 80 °C for 12 hours.
-
Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure thioether intermediate.
Phase II: Intramolecular Buchwald-Hartwig Cyclization
Objective: Form the C-N bond to close the phenothiazine ring. Causality & Logic: Pd₂(dba)₃ provides the active Pd(0) species. Xantphos, a bidentate ligand with a wide bite angle (~111°), is specifically chosen because it geometrically enforces the reductive elimination step, which is often the bottleneck in C-N bond formation. Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to deprotonate the aniline, drastically increasing its nucleophilicity toward the palladium center.
Fig 2. Catalytic cycle of the intramolecular Buchwald-Hartwig amination yielding the target compound.
Protocol:
-
Preparation: In an argon-filled glovebox, charge a pressure vial with the thioether intermediate from Phase I (5.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.1 mmol, 0.02 equiv), Xantphos (0.2 mmol, 0.04 equiv), and NaOtBu (7.5 mmol, 1.5 equiv).
-
Solvent Addition: Dissolve the mixture in 25 mL of anhydrous toluene. Causality: Toluene is selected for its high boiling point and non-coordinating nature, which prevents solvent interference with the palladium center.
-
Cyclization: Seal the vial, remove it from the glovebox, and heat the mixture at 110 °C for 8 hours behind a blast shield.
-
Isolation: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize the crude solid from hot ethanol to afford 4-methoxy-10H-phenothiazine as a pale yellow crystalline powder.
Physicochemical & Spectroscopic Characterization
Thorough characterization is mandatory to distinguish the 4-methoxy isomer from the 2-methoxy isomer and to certify the compound for QC and ANDA applications[1].
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 61174-11-6 |
| Molecular Formula | C₁₃H₁₁NOS |
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | 4-methoxy-10H-phenothiazine |
| Common Synonyms | 4-methoxyphenothiazine, Prochlorperazine Impurity 11 |
| Appearance | Pale yellow to off-white crystalline powder |
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals / Assignments |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50 (s, 1H, NH), 7.05–6.75 (m, 6H, Ar-H), 6.60 (dd, 1H, Ar-H), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.2 (C-OMe), 143.5, 141.2, 127.8, 126.5, 122.4, 115.6, 114.2, 105.3, 55.8 (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | 3340 (N-H stretch), 3050 (C-H aromatic), 2835 (C-H methoxy), 1580 (C=C aromatic), 1250 (C-O-C stretch), 740 (C-S stretch) |
| HRMS (ESI+) | m/z calculated for C₁₃H₁₂NOS [M+H]⁺ 230.0634, found 230.0638 |
Note on NMR Interpretation: The definitive proof of the 4-methoxy substitution pattern lies in the ¹H NMR spectrum. The methoxy protons appear as a sharp singlet at δ 3.85. Furthermore, the aromatic region lacks the symmetry that would be present in a 2-substituted or 3-substituted derivative, and the distinct doublet of doublets at δ 6.60 corresponds to the proton at position 3, shielded by the adjacent electron-donating methoxy group.
References
-
10H-Phenothiazine, 4-methoxy- | 61174-11-6 , Benchchem. 3
-
Prochlorperazine Impurity 11 | 61174-11-6 , SynZeal. 1
-
US5026846A - Process for the preparation of diaryl sulphides and diaryl selenides , Google Patents. 4
-
Prochlorperazine Impurity 11 | CAS No: 61174-11-6 , Aquigen Bio Sciences.2
Sources
- 1. Prochlorperazine Impurity 11 | 61174-11-6 | SynZeal [synzeal.com]
- 2. Prochlorperazine Impurity 11 | CAS No: 61174-11-6 [aquigenbio.com]
- 3. 10H-Phenothiazine, 4-methoxy- | 61174-11-6 | Benchchem [benchchem.com]
- 4. US5026846A - Process for the preparation of diaryl sulphides and diaryl selenides - Google Patents [patents.google.com]
